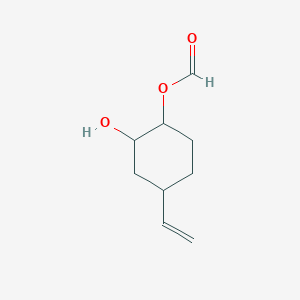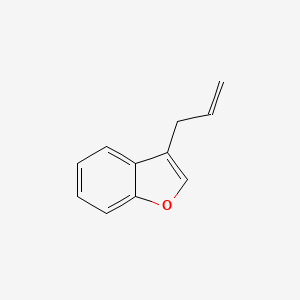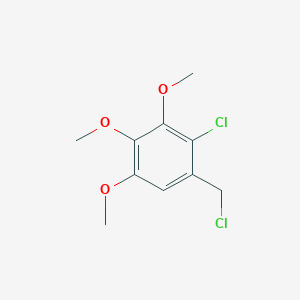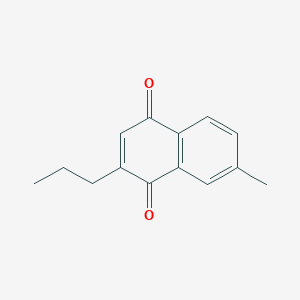
1,3-Dihydro-imidazol-2-one-5-(4-methyl)phenyl-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dihydro-imidazol-2-one-5-(4-methyl)phenyl-4-carboxylic acid is a heterocyclic compound that belongs to the imidazole family Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dihydro-imidazol-2-one-5-(4-methyl)phenyl-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an amido-nitrile with a suitable catalyst, such as nickel, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate various functional groups, including aryl halides and heterocycles.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis protocols that ensure high yield and purity. The use of protective groups, such as benzyl groups, can be employed to facilitate the synthesis. These protective groups are later removed using catalysts like palladium on carbon (Pd/C) under acidic conditions . The final product is obtained through hydrolysis and decarboxylation steps.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Dihydro-imidazol-2-one-5-(4-methyl)phenyl-4-carboxylic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Molecular oxygen, tert-butylhydroperoxide (TBHP), and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1,3-Dihydro-imidazol-2-one-5-(4-methyl)phenyl-4-carboxylic acid has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 1,3-Dihydro-imidazol-2-one-5-(4-methyl)phenyl-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis . Additionally, it can modulate receptor activity by binding to receptor sites and altering signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dihydro-imidazol-2-one-5-phenyl-4-carboxylic acid: Similar structure but lacks the methyl group on the phenyl ring.
1,3-Dihydro-imidazol-2-one-5-(4-chloro)phenyl-4-carboxylic acid: Similar structure but contains a chlorine atom instead of a methyl group.
Uniqueness
1,3-Dihydro-imidazol-2-one-5-(4-methyl)phenyl-4-carboxylic acid is unique due to the presence of the methyl-substituted phenyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall efficacy in various applications.
Eigenschaften
Molekularformel |
C11H10N2O3 |
|---|---|
Molekulargewicht |
218.21 g/mol |
IUPAC-Name |
5-(4-methylphenyl)-2-oxo-1,3-dihydroimidazole-4-carboxylic acid |
InChI |
InChI=1S/C11H10N2O3/c1-6-2-4-7(5-3-6)8-9(10(14)15)13-11(16)12-8/h2-5H,1H3,(H,14,15)(H2,12,13,16) |
InChI-Schlüssel |
QHHAAWNZJDGVQD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=C(NC(=O)N2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Amino-3-hydroxy-pyrido[2,3-B]pyrazine-2-carboxylic acid](/img/structure/B13794507.png)
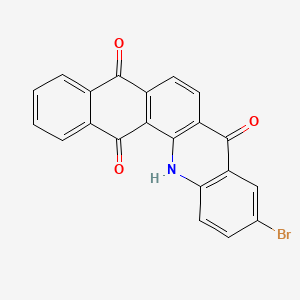
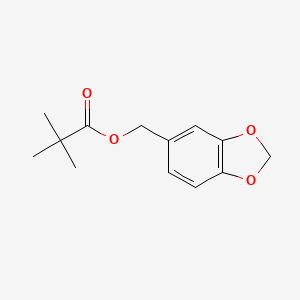
![N-benzyl-1-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)azetidin-3-amine](/img/structure/B13794534.png)
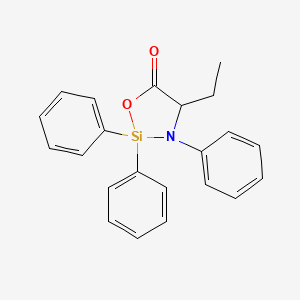

![Methyl [(3-methylphenyl)methyl]carbamate](/img/structure/B13794554.png)
![5,9-Dithia-2-azaspiro[3.5]nonane;hydrochloride](/img/structure/B13794556.png)
